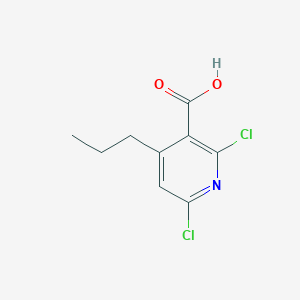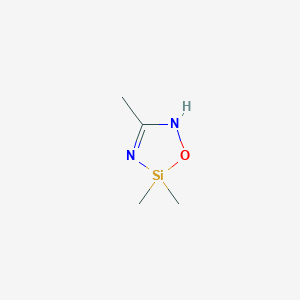
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a unique organosilicon compound characterized by its distinct structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications. The presence of silicon in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the cyclization of silicon-containing intermediates with nitrogen and oxygen donors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce various silicon-halide derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole involves its interaction with molecular targets through its silicon center. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Another heterocyclic compound with similar structural features but different chemical properties.
2,4,6-Trimethyl-1,3,5-dithiazine: A sulfur-containing heterocycle with distinct reactivity compared to 2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole.
Uniqueness
This compound is unique due to the presence of silicon in its structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations and form stable complexes makes it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
62676-50-0 |
|---|---|
Molekularformel |
C4H10N2OSi |
Molekulargewicht |
130.22 g/mol |
IUPAC-Name |
2,2,4-trimethyl-5H-1,3,5,2-oxadiazasilole |
InChI |
InChI=1S/C4H10N2OSi/c1-4-5-7-8(2,3)6-4/h1-3H3,(H,5,6) |
InChI-Schlüssel |
OUGOMSASSPRIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=N[Si](ON1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


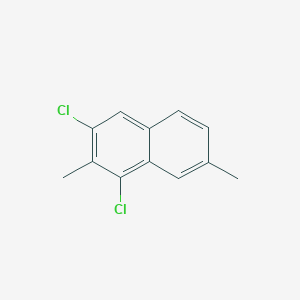
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
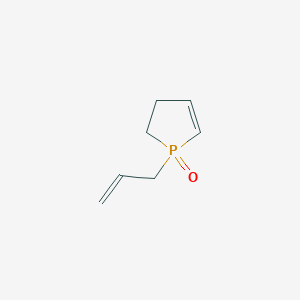
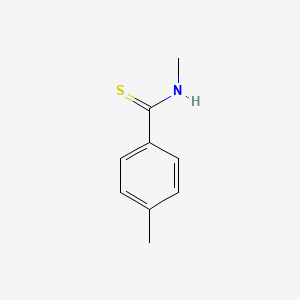
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
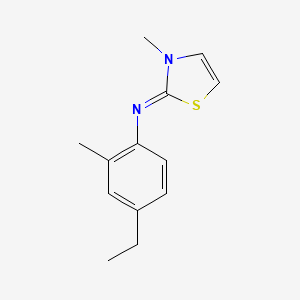
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
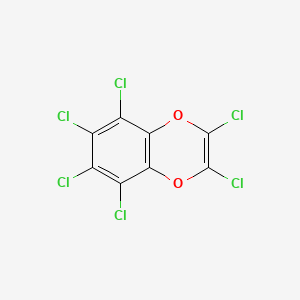
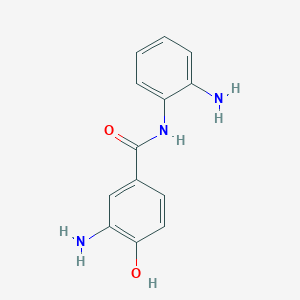
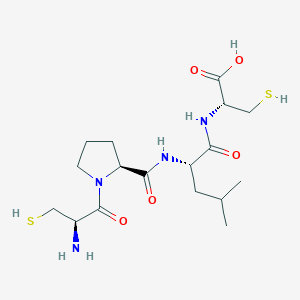
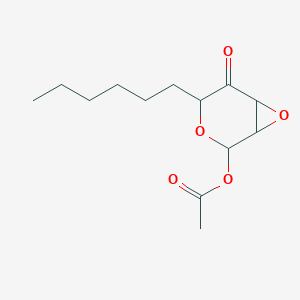

![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
